3-Chloro-2-ethoxyaniline
Overview
Description
3-Chloro-2-ethoxyaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and an ethoxy group at the second position. This compound is typically a white crystalline solid and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethoxyaniline can be synthesized through the reaction of 2-chloroaniline with ethanol under acidic conditions, typically using hydrochloric acid as a catalyst . The reaction involves the nucleophilic substitution of the chlorine atom by the ethoxy group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or ethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-Chloro-2-ethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloroaniline: Similar structure but lacks the ethoxy group.
3-Chloroaniline: Similar structure but lacks the ethoxy group.
2-Ethoxyaniline: Similar structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-2-ethoxyaniline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
3-chloro-2-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNTHRAMSRCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589736 | |
Record name | 3-Chloro-2-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53689-24-0 | |
Record name | 3-Chloro-2-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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